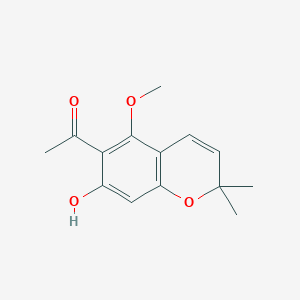
1-Propene, 1,1,3-trichloro-2,3,3-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- is a halogenated hydrocarbon with the molecular formula C3HCl3F3 This compound is characterized by the presence of both chlorine and fluorine atoms attached to the propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- can be synthesized through the halogenation of propene. The process involves the addition of chlorine and fluorine atoms to the propene molecule under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of halogens.
Industrial Production Methods: In industrial settings, the production of 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Addition Reactions: Reagents such as hydrogen halides, halogens, and water can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted propene derivatives.
Addition Reactions: Products include halogenated alkanes and alcohols.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an electrophile, reacting with nucleophiles in substitution and addition reactions. Its halogen atoms can also participate in various chemical transformations, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
- 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
- 1-Propene, 1,2,3-trichloro-
- 1-Propene, 1-chloro-2,3,3-trifluoro-
Comparison: 1-Propene, 1,1,3-trichloro-2,3,3-trifluoro- is unique due to the specific positioning of its chlorine and fluorine atoms This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds
Propriétés
Numéro CAS |
684-06-0 |
|---|---|
Formule moléculaire |
C3Cl3F3 |
Poids moléculaire |
199.38 g/mol |
Nom IUPAC |
1,1,3-trichloro-2,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3Cl3F3/c4-2(5)1(7)3(6,8)9 |
Clé InChI |
AYRPZBVEKSYAAD-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)(C(F)(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
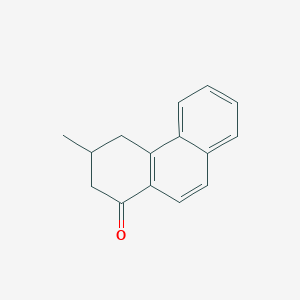
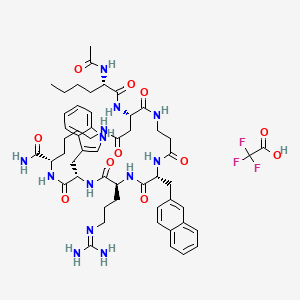
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
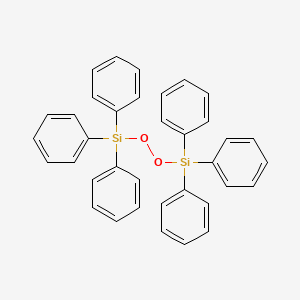
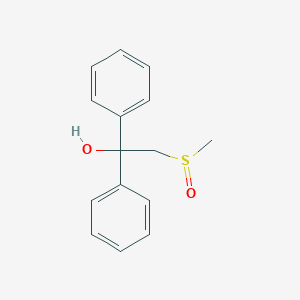
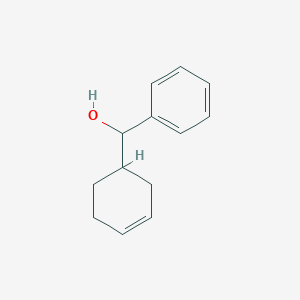


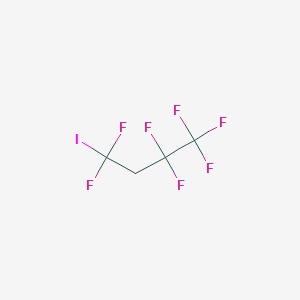
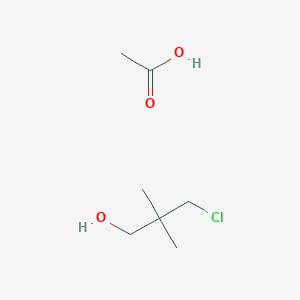
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
